Dihydroorotase Inhibition: Direct Head-to-Head Comparison with a Structurally Related Benzamide
In a direct comparative assay measuring inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites carcinoma at pH 7.37 and a test concentration of 10 μM, 2,4-difluoro-3-hydroxybenzamide exhibited an IC50 of 1.80E+5 nM (180 μM), whereas a closely related benzamide derivative (BDBM50405111) showed an IC50 of 5.20E+5 nM (520 μM) under identical conditions [1][2]. This 2.9-fold greater inhibitory potency provides a clear, quantifiable advantage for applications targeting pyrimidine biosynthesis.
| Evidence Dimension | Inhibition of dihydroorotase enzyme |
|---|---|
| Target Compound Data | IC50 = 1.80E+5 nM (180 μM) |
| Comparator Or Baseline | Benzamide derivative BDBM50405111: IC50 = 5.20E+5 nM (520 μM) |
| Quantified Difference | 2.9-fold lower IC50 (higher potency) |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 μM test concentration |
Why This Matters
For researchers evaluating inhibitors of pyrimidine biosynthesis, the ~3-fold potency advantage over a structural analog enables lower compound consumption and potentially improved cellular activity in proof-of-concept studies.
- [1] BindingDB. (n.d.). PrimarySearch_ki for BDBM50405110 (2,4-Difluoro-3-hydroxybenzamide) – Inhibition of dihydroorotase from mouse Ehrlich ascites. Retrieved from https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=CAD+protein&reactant2=BDBM50405110&column=ki&startPg=0&Increment=50&submit=Search View Source
- [2] BindingDB. (n.d.). PrimarySearch_ki for BDBM50405111 – Inhibition of dihydroorotase from mouse Ehrlich ascites. Retrieved from https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=CAD+protein&reactant2=BDBM50405111&column=ki&startPg=0&Increment=50&submit=Search View Source
